2,5-Diacetoxy-2,5-dihydrofuran

Description

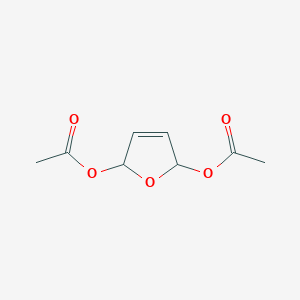

Structure

3D Structure

Properties

IUPAC Name |

(5-acetyloxy-2,5-dihydrofuran-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-5(9)11-7-3-4-8(13-7)12-6(2)10/h3-4,7-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLHFURRPPIZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC(O1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300916 | |

| Record name | 2,5-dihydrofuran-2,5-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7093-88-1 | |

| Record name | NSC139998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dihydrofuran-2,5-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Diacetoxy-2,5-dihydrofuran from Furan

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-diacetoxy-2,5-dihydrofuran, a versatile synthetic intermediate, from furan. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the underlying reaction mechanisms, presents detailed and validated experimental protocols, and discusses critical process parameters and safety considerations. The guide emphasizes a shift towards more environmentally benign electrochemical methods, contrasting them with traditional chemical oxidation routes.

Introduction: The Significance of this compound

This compound is a stable, crystalline compound that serves as a valuable precursor in organic synthesis. Its utility lies in its role as a masked 1,4-dicarbonyl compound, specifically as a synthon for malealdehyde.[1] The dihydrofuran ring, substituted with acetoxy groups at the 2 and 5 positions, can be readily hydrolyzed under acidic conditions to reveal the reactive dialdehyde functionality. This in-situ generation is particularly advantageous as malealdehyde itself is unstable and prone to polymerization.

The applications of this compound are diverse, spanning the synthesis of various bioactive molecules and complex heterocyclic systems. It has been employed as a key intermediate in the preparation of butenolides, nucleosides, and other compounds with potential pharmaceutical applications.[2] Its ability to undergo a variety of chemical transformations makes it a cornerstone building block for constructing intricate molecular architectures.

Historically, the synthesis of this compound and its analogs has relied on the use of heavy metal oxidants, such as lead(IV) acetate.[1] While effective, the toxicity associated with lead compounds has driven the development of more sustainable and safer synthetic routes.[3][4] Modern approaches, particularly electrochemical synthesis, offer a compelling alternative by avoiding hazardous reagents and often providing high yields and selectivities.[2][5] This guide will explore both the traditional and modern methodologies, with a focus on providing practical, field-proven insights.

Mechanistic Insights: The Transformation of Furan

The synthesis of this compound from furan is fundamentally an oxidation reaction that proceeds via a 1,4-addition across the furan ring.[1] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Chemical Oxidation with Lead(IV) Acetate

The classical approach involves the oxidation of furan using lead(IV) acetate in acetic acid. The reaction is believed to proceed through a concerted or stepwise 1,4-addition of two acetoxy groups to the furan nucleus.[1]

Key Mechanistic Steps:

-

Coordination: The lead(IV) acetate coordinates to the electron-rich furan ring.

-

Electron Transfer: An electron transfer from the furan to the lead(IV) center may occur, generating a furan radical cation and a lead(III) species.

-

Nucleophilic Attack: Acetate ions, either from the lead salt or the solvent, act as nucleophiles, attacking the 2 and 5 positions of the furan ring.

-

Product Formation: The reaction culminates in the formation of the cis and trans isomers of this compound and lead(II) acetate as a byproduct.

This method, while historically significant, is now largely disfavored due to the toxicity of the lead reagent.

Electrochemical Synthesis: A Greener Approach

Electrochemical synthesis offers a more sustainable alternative by replacing chemical oxidants with an electric current.[2][3][4] The reaction is typically carried out in an undivided cell containing furan, a suitable electrolyte (such as sodium acetate), and a solvent system (often acetic acid and acetonitrile).

Proposed Electrochemical Mechanism:

The electrochemical synthesis of this compound is proposed to proceed via the following steps:[6]

-

Anodic Oxidation of Furan: Furan is oxidized at the anode to form a radical cation.

-

Nucleophilic Attack by Acetate: An acetate ion from the electrolyte attacks the furan radical cation, leading to the formation of a neutral radical intermediate.

-

Further Oxidation and Nucleophilic Attack: The neutral radical is further oxidized at the anode to a carbocation, which is then attacked by a second acetate ion.

-

Product Formation: This final step yields the desired this compound.

The stereochemistry of the product (the ratio of cis to trans isomers) can be influenced by the reaction conditions, with electrochemical methods reported to produce a different isomeric ratio compared to the chemical route.[3][4]

Sources

- 1. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. Towards a Better Understanding of the Electrochemical Synthesis of 2,5-dicarboxy-2,5-dihydrofurans: Structure, Mechanism and Influence over Stereochemistry - Enlighten Research Data [researchdata.gla.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

mechanism of furan acetoxylation with lead tetraacetate

An In-depth Technical Guide to the Mechanism of Furan Acetoxylation with Lead Tetraacetate

Abstract

Furan, a foundational five-membered aromatic heterocycle, possesses a π-electron-rich system that renders it highly reactive towards electrophiles and oxidizing agents.[1][2] This reactivity, however, is a double-edged sword, often leading to polymerization under harsh acidic conditions.[3][4] The controlled oxidation of furan using lead tetraacetate (LTA) represents a pivotal transformation in organic synthesis, yielding 2,5-diacetoxy-2,5-dihydrofuran. This product is a stable and versatile precursor to malealdehyde, a valuable C4 synthon that is otherwise difficult to handle.[5][6] This guide provides a comprehensive exploration of the mechanistic underpinnings of this reaction, discusses the causality of experimental parameters, and presents field-proven protocols for its successful execution.

The Furan Ring: A Unique Aromatic System

Furan's aromaticity is derived from the delocalization of six π-electrons over the five-membered ring. However, its resonance energy is significantly lower than that of benzene, making it more susceptible to reactions that disrupt this aromaticity, such as addition reactions.[1] The oxygen heteroatom donates a lone pair of electrons to the π-system, substantially increasing the electron density at the α-carbons (C2 and C5), making them the primary sites for electrophilic attack.[2][7] This inherent electronic structure is the driving force behind its reaction with electrophilic oxidizing agents like lead tetraacetate.

The Core Mechanism: A 1,4-Electrophilic Addition Pathway

The acetoxylation of furan with lead tetraacetate is widely understood to proceed via a 1,4-addition mechanism, also described as a 2,5-addition from a heterocyclic perspective.[1][6] This pathway avoids the formation of highly unstable intermediates and accounts for the specific stereochemistry of the product. While LTA can participate in free-radical reactions, particularly in oxidative decarboxylations, the reaction with the electron-rich furan nucleus is predominantly ionic.[8][9]

The proposed mechanism unfolds as follows:

-

Electrophilic Attack: The π-excessive furan ring acts as a nucleophile, attacking the electrophilic lead(IV) center of the LTA molecule. The high oxidation state of lead makes it susceptible to attack by electron-rich species.[1]

-

Intermediate Formation & Acetate Transfer: This initial attack likely forms a transient organolead intermediate. Concurrently or immediately following, an acetate ligand from the lead complex is transferred to one of the α-carbons (C2) of the furan ring.

-

Carbocation Stabilization & Ring Opening: This step generates a resonance-stabilized carbocation at the C5 position. The positive charge is delocalized across the dienyl system and stabilized by the ring oxygen.

-

Reductive Elimination & Second Acetate Attack: The crucial step involves the reductive elimination of lead(II) acetate. The Pb(IV)-C bond cleaves heterolytically, with the electron pair transferring to the lead atom, reducing it to the more stable Pb(II) oxidation state.[1] This collapse is accompanied by the attack of a second acetate anion (from the solvent or another LTA molecule) at the C5 position, resulting in the final this compound product.[1][6]

This concerted or stepwise process effectively adds two acetoxy groups across the 1,4-positions of the furan diene system, breaking the aromaticity to form the more stable dihydrofuran derivative.

Causality of Experimental Parameters

The success of furan acetoxylation hinges on the careful control of reaction conditions. The choices made directly influence yield, purity, and the prevention of side reactions.

-

Solvent: Glacial acetic acid is the solvent of choice.[6][10] It serves multiple critical functions: it readily dissolves the lead tetraacetate, acts as a source of acetate ions for the second nucleophilic attack, and its protic nature can help stabilize charged intermediates. Its use ensures a high concentration of the necessary reagents.

-

Temperature: The reaction is typically conducted at moderately elevated temperatures, such as 55-60°C.[10] This provides the necessary activation energy for the reaction to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of LTA and the furan ring, resulting in polymerization and the formation of tarry byproducts. Conversely, lower temperatures may render the reaction impractically slow.

-

Stoichiometry: A 1:1 molar ratio of the furan substrate to lead tetraacetate is generally employed.[10] Using a significant excess of LTA offers no synthetic advantage and complicates the purification process, while an insufficient amount will result in incomplete conversion of the starting material.

-

Substituent Effects: The electronic nature of substituents on the furan ring has a profound impact. The reaction proceeds well with furan itself and with furans bearing electron-donating or weakly deactivating groups, such as alkyl groups (e.g., β-isopropylfuran).[10] However, attempts to acetoxylate furans with strongly electron-withdrawing α-substituents (e.g., furoic acid, ethyl furoate, 2-acetylfuran) have been reported to be unsuccessful, as these groups deactivate the ring towards electrophilic attack.[10]

Experimental Protocol: Synthesis of 2,5-Diacetoxy-3-isopropyl-2,5-dihydrofuran

This protocol is adapted from established literature procedures and serves as a self-validating system for the synthesis of a substituted diacetoxydihydrofuran.[10]

Materials & Equipment

-

Reagents: β-isopropylfuran, Lead Tetraacetate (LTA), Glacial Acetic Acid.

-

Equipment: Three-necked round-bottomed flask, mechanical stirrer, thermometer, heating mantle, and standard glassware for extraction and vacuum distillation.

Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 17.7 g (0.040 mole) of lead tetraacetate in 100 mL of glacial acetic acid.

-

Substrate Addition: To this suspension, add 4.4 g (0.040 mole) of β-isopropylfuran.

-

Heating and Reaction: Heat the mixture to 55-60°C with continuous stirring. Maintain this temperature for approximately 35 minutes.

-

Monitoring: The progress of the reaction can be followed by taking small samples of the reaction mixture and adding them to water. The disappearance of the solid LTA and the formation of a clear, homogeneous yellow or light-brown solution indicates the reaction is nearing completion.[10]

-

Isolation: Once the reaction is complete, cool the mixture and isolate the product using standard procedures, which typically involve pouring the mixture into water, followed by extraction with a suitable organic solvent (e.g., diethyl ether or methylene chloride).

-

Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,5-diacetoxy-3-isopropyl-2,5-dihydrofuran.[10]

Data Summary

The following table summarizes quantitative data for the acetoxylation of furan and a substituted furan, highlighting the effectiveness of the method.

| Substrate | Molar Ratio (Substrate:LTA) | Temperature (°C) | Time (min) | Product | Yield (%) | Reference |

| Furan | 1:1 | N/A | N/A | This compound | 45 | [6] |

| β-Isopropylfuran | 1:1 | 55-60 | 35 | 2,5-Diacetoxy-3-isopropyl-2,5-dihydrofuran | 54 (crude) | [10] |

Conclusion and Synthetic Utility

The acetoxylation of furans with lead tetraacetate is a robust and reliable method for generating this compound derivatives. The reaction proceeds through a well-defined 1,4-electrophilic addition mechanism, driven by the electron-rich nature of the furan ring and the strong oxidizing potential of Pb(IV). The resulting products are exceptionally valuable as stable, handleable precursors for otherwise unstable 1,4-dicarbonyl compounds like malealdehyde.[6] This transformation provides a critical entry point for the synthesis of a wide array of complex molecules, including other heterocyclic systems and natural products, underscoring its importance in the toolkit of the modern synthetic chemist.

References

- Application Notes: 2,5-Dimethoxy-2,5-dihydrofuran as a Stable Precursor for In Situ Generation of Dialdehydes. Benchchem.

- Clauson-Kaas, N. (1947). Reactions of the furan nucleus; 2.5-dialkoxy-2.5-dihydrofurans. Kgl. Danske Videnskab. Selskab, Mat.-fys. Medd., 24(6).

-

Boruah, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. Organic & Medicinal Chem IJ, 10(3). Available at: [Link]

-

Unknown Author. Lead Tetraacetate. Scribd. Available at: [Link]

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 2,5-Dimethoxy-2,5-dihydrofuran in Advanced Chemical Synthesis. Chemical Information.

-

Manna, S., & Antonchick, A. P. (2015). Copper(I)-Catalyzed Radical Addition of Acetophenones to Alkynes in Furan Synthesis. Organic Letters, 17(17), 4300-4303. Available at: [Link]

-

Harrison, M. J., Norman, R. O. C., & Gladstone, W. A. F. (1967). Reactions of lead tetra-acetate. Part IX. The mechanism of reaction with ketone arylhydrazones. Journal of the Chemical Society C: Organic, 735-739. Available at: [Link]

-

Chemistry Library (2020). MCQ-84: About Furan & Lead tetraacetate. YouTube. Available at: [Link]

-

Boruah, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. ResearchGate. Available at: [Link]

-

Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. Available at: [Link]

-

Harish Chopra (2021). Oxidation Reactions (Lead Tetraacetate). YouTube. Available at: [Link]

- A Comparative Guide to Catalysts for the Synthesis of 2,5-Dialkoxy-2,5-dihydrofurans. Benchchem.

-

2,5-Dimethoxy-2,5-dihydrofuran chemistry: a new approach to 2(5H)-furanone derivatives. SpringerLink. Available at: [Link]

-

Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. ResearchGate. Available at: [Link]

-

Elming, N., & Clauson-Kaas, N. (1952). The Acetoxylation of Furans with Lead Tetraacetate; Preparation of 2,5-Diacetoxy-3-isopropyl-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 578-580. Available at: [Link]

-

Synthesis of 2,5-dihydrofurans via alkylidene carbene insertion reactions. Royal Society of Chemistry Publishing. Available at: [Link]

-

Reduction and Oxidation :: Lead Tetraacetate. Organic Chemistry Data. Available at: [Link]

- An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Chemical Research in Chinese Universities.

-

Oxidative Decarboxylation of Acids by Lead Tetraacetate. Organic Reactions. Available at: [Link]

-

Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. National Institutes of Health. Available at: [Link]

- An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan. Benchchem.

-

5 Electrophilic Substitution of Furan. YouTube. Available at: [Link]

-

Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. Available at: [Link]

-

Fakstorp, J., Raleigh, D., & Schniepp, L. E. (1952). Preparation and Reactions of Dialkoxytetrahydrofurans. Journal of the American Chemical Society, 74(14), 3475-3477. Available at: [Link]

-

Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. ResearchGate. Available at: [Link]

- Syllabus for Chemistry (SCQP08). National Testing Agency.

-

Substituted arene synthesis by 1,4-Addition. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of substituted carbonyl compounds by 1,4-additions. Organic Chemistry Portal. Available at: [Link]

-

1,4-Conjugate Addition Reactions of Organocuprate Reagents with Nitrofuran. ResearchGate. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 3. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 7. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,5-Diacetoxy-2,5-dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diacetoxy-2,5-dihydrofuran is a versatile heterocyclic compound of significant interest in synthetic organic chemistry. It serves as a stable precursor to various furan derivatives and is a key intermediate in the synthesis of complex molecules, including natural products and pharmaceuticals. This guide provides a comprehensive overview of the spectroscopic properties of this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this document outlines a detailed, field-proven protocol for its synthesis, elucidates the mechanistic underpinnings of its formation, and provides insights into the interpretation of its spectral data.

This compound exists as a mixture of cis and trans isomers, the ratio of which can be influenced by the synthetic methodology employed. A thorough understanding of the spectroscopic characteristics of each isomer is paramount for researchers working with this reagent.

Synthesis of this compound

The classical synthesis of this compound involves the oxidative diacetoxylation of furan. The most common and established method utilizes lead(IV) acetate as the oxidizing agent. While effective, this method involves a toxic heavy metal. More contemporary approaches, such as electrochemical synthesis, offer a greener alternative.

Chemical Synthesis via Lead(IV) Acetate Oxidation

This protocol is adapted from the method described by Elming & Clauson-Kaas and later modified by Holzapfel & Williams, as cited by Shipman et al. (2019).

Experimental Protocol:

-

Reaction Setup: To a stirred solution of furan (1.0 equivalent) in glacial acetic acid, add lead(IV) acetate (1.1 equivalents) portionwise at a temperature maintained between 0 and 5 °C.

-

Reaction Execution: Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with diethyl ether or dichloromethane. The organic layers are combined, washed with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid, and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude mixture of cis- and trans-2,5-diacetoxy-2,5-dihydrofuran can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: Acetic acid serves as both the solvent and a source of acetate ions, driving the diacetoxylation reaction.

-

Low-Temperature Addition of Lead(IV) Acetate: The reaction is exothermic, and maintaining a low temperature during the addition of the oxidizing agent helps to control the reaction rate and minimize the formation of by-products.

-

Aqueous Work-up and Bicarbonate Wash: This procedure is essential to remove the lead salts and unreacted acetic acid from the organic phase.

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Interpretation

The structural elucidation of this compound and the determination of its isomeric ratio are heavily reliant on spectroscopic techniques.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons on the dihydrofuran ring are distinct for each isomer. The following data is based on the assignments provided by Shipman et al. (2019).

Table 1: ¹H NMR Spectroscopic Data of cis- and trans-2,5-Diacetoxy-2,5-dihydrofuran (in CDCl₃)

| Proton Assignment | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-5 | 6.28 | 6.33 | s | - |

| H-3, H-4 | 6.13 | 6.11 | s | - |

| -OCOCH₃ | 2.12 | 2.11 | s | - |

Interpretation:

-

The protons at the 2- and 5-positions (adjacent to the acetoxy groups) and the vinylic protons at the 3- and 4-positions each appear as singlets in the ¹H NMR spectrum. This is due to the symmetry of the molecules.

-

The subtle differences in the chemical shifts of the H-2/H-5 and H-3/H-4 protons between the cis and trans isomers allow for their differentiation and for the determination of the isomeric ratio in a mixture by integration of the respective signals.

¹³C NMR Spectroscopy

Due to the lack of published experimental ¹³C NMR data for this compound, the following data for the closely related compound, 2,5-dimethoxy-2,5-dihydrofuran , is provided as a representative example. The chemical shifts are indicative of the carbon environments in a 2,5-disubstituted-2,5-dihydrofuran system.

Table 2: Representative ¹³C NMR Spectroscopic Data of 2,5-Dimethoxy-2,5-dihydrofuran (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2, C-5 | ~107 |

| C-3, C-4 | ~130 |

| -OCH₃ | ~55 |

Expected Features for this compound:

-

C-2 and C-5: The carbons bearing the acetoxy groups would be expected to appear in a similar downfield region to the methoxy-substituted carbons, likely around 100-110 ppm.

-

C-3 and C-4: The vinylic carbons are expected to resonate in the olefinic region, typically between 120-140 ppm.

-

Carbonyl Carbon (-C=O): A signal for the carbonyl carbon of the acetate group would be expected in the range of 168-172 ppm.

-

Methyl Carbon (-CH₃): The methyl carbons of the acetate groups would appear in the upfield region, typically around 20-25 ppm.

Infrared (IR) Spectroscopy

Table 3: Representative Key IR Absorption Bands for 2,5-Dimethoxy-2,5-dihydrofuran

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1100-1000 | Strong | C-O stretch (ether) |

Expected Features for this compound:

-

C=O Stretch: A strong, characteristic absorption band for the carbonyl group of the ester functional groups would be expected in the region of 1735-1750 cm⁻¹ . This would be the most prominent and diagnostic peak in the IR spectrum.

-

C-O Stretch: Strong bands corresponding to the C-O stretching of the ester and the furan ring ether linkage would be expected in the region of 1250-1000 cm⁻¹ .

-

C=C Stretch: A medium intensity band for the C=C double bond of the dihydrofuran ring would be anticipated around 1630-1650 cm⁻¹ .

-

C-H Stretch: C-H stretching vibrations for the methyl groups and the dihydrofuran ring would appear in the region of 3000-2850 cm⁻¹ .

Mass Spectrometry (MS)

Detailed mass spectral data for this compound is not widely published. The fragmentation pattern can be predicted based on the structure and common fragmentation pathways for esters and cyclic ethers.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 186 (for C₈H₁₀O₅) may be observed, although it could be of low intensity.

-

Loss of Acetoxy Radical: A prominent fragment would be expected at m/z = 127, corresponding to the loss of an acetoxy radical (•OCOCH₃, 59 Da).

-

Loss of Acetic Acid: A fragment corresponding to the loss of a neutral molecule of acetic acid (CH₃COOH, 60 Da) from the molecular ion, resulting in a peak at m/z = 126, is also plausible.

-

Acylium Ion: A characteristic peak for the acetyl group would be observed at m/z = 43, corresponding to the acylium ion [CH₃CO]⁺.

-

Furan Cation Radical: Fragmentation could also lead to the formation of the furan cation radical at m/z = 68.

Diagram of a Generic Mass Spectrometry Workflow:

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

References

-

Shipman, M. A., Sproules, S., Wilson, C., & Symes, M. D. (2019). Towards a better understanding of the electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans: structure, mechanism and influence over stereochemistry. Royal Society Open Science, 6(7), 190336. [Link]

-

Elming, N., & Clauson-Kaas, N. (1952). The Acetoxylation of Furans with Lead Tetraacetate; Preparation of 2,5-Diacetoxy-3-isopropyl-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 535-562. [Link]

-

Holzapfel, C. W., & Williams, D. B. G. (1994). A convenient synthesis of this compound. Synthetic Communications, 24(17), 2463-2467. [Link]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,5-Diacetoxy-2,5-dihydrofuran

This in-depth technical guide provides a comprehensive overview of the principles and expected spectral characteristics for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,5-diacetoxy-2,5-dihydrofuran. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and stereochemical assignment of heterocyclic organic molecules. We will delve into the theoretical underpinnings of NMR as applied to this specific molecule, provide detailed experimental protocols, and present an analysis of the expected spectral data for its cis and trans isomers.

Introduction: The Structural Significance of this compound

This compound is a valuable synthetic intermediate, often generated from the oxidative diacetoxylation of furan. Its utility in organic synthesis stems from its ability to act as a masked 1,4-dicarbonyl compound, making it a key building block for the synthesis of a variety of more complex molecules, including natural products and pharmaceuticals. The stereochemical relationship of the two acetoxy groups at the C2 and C5 positions, which can be either cis or trans, is of paramount importance as it dictates the stereochemical outcome of subsequent reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous determination of the stereochemistry of this compound. Through the analysis of chemical shifts (δ), spin-spin coupling constants (J), and nuclear Overhauser effects (NOE), one can confidently assign the relative configuration of the acetoxy substituents.

Theoretical Considerations for NMR Analysis

The ¹H and ¹³C NMR spectra of this compound are governed by the chemical environment of each nucleus. The electronegativity of the oxygen atoms in the dihydrofuran ring and the acetoxy groups significantly influences the chemical shifts of the neighboring protons and carbons, generally causing them to resonate at a lower field (higher ppm).

The key to distinguishing between the cis and trans isomers lies in their differing symmetry and the through-space interactions between their protons.

-

Cis Isomer: In the cis isomer, the two acetoxy groups are on the same face of the dihydrofuran ring. This results in a higher degree of symmetry (C₂ᵥ point group), which can lead to chemical equivalence of certain protons and carbons.

-

Trans Isomer: The trans isomer has the acetoxy groups on opposite faces of the ring, leading to a lower symmetry (C₂ point group). This often results in a more complex spectrum with chemically distinct signals for protons and carbons that might be equivalent in the cis isomer.

The magnitude of the coupling constants between the protons on the dihydrofuran ring can also provide valuable stereochemical information, as described by the Karplus relationship, which correlates the dihedral angle between adjacent C-H bonds to the magnitude of the vicinal coupling constant.

Experimental Protocols

Obtaining high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the this compound sample. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its relatively simple solvent signal.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm). However, as it is highly volatile, it is often added by the manufacturer of the deuterated solvent.

NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra on a modern Fourier-transform NMR spectrometer.

Caption: Experimental workflow for NMR data acquisition.

¹H and ¹³C NMR Spectral Analysis

Analogous Compound: 2,5-Dimethoxy-2,5-dihydrofuran

The ¹H and ¹³C NMR data for the cis and trans isomers of 2,5-dimethoxy-2,5-dihydrofuran provide a valuable framework for understanding the spectra of the diacetoxy derivative.

Table 1: ¹H and ¹³C NMR Data for cis- and trans-2,5-Dimethoxy-2,5-dihydrofuran in CDCl₃

| Isomer | Nucleus | Chemical Shift (δ, ppm) | Assignment |

| cis | ¹H | ~5.95 | H-3, H-4 |

| ~5.05 | H-2, H-5 | ||

| ~3.40 | -OCH₃ | ||

| ¹³C | ~130 | C-3, C-4 | |

| ~107 | C-2, C-5 | ||

| ~55 | -OCH₃ | ||

| trans | ¹H | ~6.00 | H-3, H-4 |

| ~5.10 | H-2, H-5 | ||

| ~3.45 | -OCH₃ | ||

| ¹³C | ~131 | C-3, C-4 | |

| ~108 | C-2, C-5 | ||

| ~56 | -OCH₃ |

Note: The chemical shifts are approximate and may vary slightly depending on the specific experimental conditions.

Predicted ¹H NMR Spectrum of this compound

Based on the data for the dimethoxy analogue and the electronic effects of the acetoxy group, we can predict the following features for the ¹H NMR spectrum of this compound:

-

Olefinic Protons (H-3 and H-4): These protons are expected to appear as a singlet or a narrow multiplet in the region of 6.0-6.5 ppm . The chemical shift will be influenced by the electronegativity of the neighboring oxygen atom.

-

Anomeric Protons (H-2 and H-5): These protons, attached to the carbons bearing the acetoxy groups, will be shifted downfield and are expected to resonate in the region of 5.2-5.5 ppm . The multiplicity will depend on the coupling to the olefinic protons.

-

Acetoxy Protons (-OCOCH₃): The methyl protons of the acetoxy groups will appear as a sharp singlet in the region of 2.0-2.2 ppm . In the trans isomer, it is possible that the two acetoxy groups are magnetically inequivalent, leading to two distinct singlets.

The key to distinguishing the isomers will likely be the coupling constants and any observable NOE correlations. For instance, in the cis isomer, an NOE enhancement between the anomeric protons (H-2 and H-5) and the acetoxy protons on the same side of the ring would be expected.

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum will show the following signals:

-

Olefinic Carbons (C-3 and C-4): These carbons will resonate in the downfield region, likely around 128-132 ppm .

-

Anomeric Carbons (C-2 and C-5): The carbons attached to the acetoxy groups will be significantly deshielded and are expected to appear in the region of 105-110 ppm .

-

Carbonyl Carbons (-OCOCH₃): The carbonyl carbons of the acetoxy groups will be found at the lowest field, typically in the range of 168-172 ppm .

-

Methyl Carbons (-OCOCH₃): The methyl carbons of the acetoxy groups will appear at the highest field, around 20-22 ppm .

Caption: Structures of cis and trans isomers.

Advanced NMR Techniques for Structural Confirmation

For a definitive structural and stereochemical assignment, two-dimensional (2D) NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming the connectivity of the protons in the dihydrofuran ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the carbon signals based on the known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing further confirmation of the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for stereochemical assignment. It reveals through-space proximity of protons. For the cis isomer, strong NOE cross-peaks would be expected between the anomeric protons (H-2 and H-5) and the protons of the acetoxy groups on the same face of the ring. Such correlations would be absent or very weak in the trans isomer.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is a powerful and essential tool for the characterization of this compound. By carefully examining chemical shifts, coupling constants, and employing advanced 2D NMR techniques, particularly NOESY, researchers can confidently determine the stereochemistry of this important synthetic intermediate. While a definitive, published dataset for the title compound remains elusive, the principles outlined in this guide, supported by data from analogous structures, provide a robust framework for its structural elucidation.

References

physical and chemical properties of 2,5-Diacetoxy-2,5-dihydrofuran

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Diacetoxy-2,5-dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 7093-88-1) is a versatile heterocyclic compound that serves as a pivotal intermediate in advanced organic synthesis.[1] Its structure, featuring a dihydrofuran ring with acetoxy groups at the 2 and 5 positions, allows it to function as a stable and manageable precursor to malealdehyde, a highly reactive dicarbonyl compound.[2] This guide provides a comprehensive exploration of the , its synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development. The compound exists as a mixture of cis and trans isomers, a critical consideration in its synthesis and application.[1]

Physical Properties

The physical characteristics of this compound are essential for its proper handling, storage, and use in experimental setups. The compound is a viscous, colorless liquid that is largely insoluble in water.[2]

| Property | Value | Source |

| CAS Number | 7093-88-1 | [1] |

| Molecular Formula | C₈H₁₀O₅ | Inferred from structure |

| Molecular Weight | 186.16 g/mol | [1] |

| Appearance | Very viscous, colorless liquid | [2] |

| Boiling Point | ~130 °C (in vacuum) | [2] |

| Solubility | Almost insoluble in water | [2] |

| Stability | Sensitive to hydrolysis; should be stored in a cool, dry place away from moisture. | [2] |

Chemical Properties and Reactivity

The utility of this compound stems from its distinct chemical reactivity, primarily its role as a masked dialdehyde and its synthesis via oxidative acetoxylation.

Synthesis: Oxidative Acetoxylation of Furan

The most established method for synthesizing this compound is the oxidative acetoxylation of furan.[1] This reaction involves the 1,4-addition of two acetoxy groups across the furan ring.[2]

-

Mechanism: The reaction is typically performed by treating furan with lead(IV) acetate in anhydrous acetic acid.[1][2] The lead(IV) acetate acts as a powerful oxidizing agent, facilitating the addition of the acetoxy groups.

-

Isomeric Mixture: This synthesis yields a mixture of cis and trans isomers of this compound.[1] It is noteworthy that early research incorrectly identified the crystalline isomer as the trans form; however, X-ray crystallography later confirmed it to be the cis isomer.[1]

-

Yield and Limitations: The reaction can produce the target compound in a respectable yield of around 45%.[2] A significant drawback of this classical method is its reliance on toxic lead(IV) salts, which poses considerable environmental and safety hazards.[1] This has prompted research into greener alternatives, such as electrochemical methods for synthesizing related dicarboxy derivatives.[1]

Caption: Synthesis via oxidative acetoxylation of furan.

Reactivity: Hydrolysis to Malealdehyde

A defining chemical property of this compound is its susceptibility to hydrolysis. Despite its low water solubility, this mixed acetal-ester is very easily hydrolyzed to form malealdehyde and acetic acid.[2] This transformation is analogous to the behavior of its counterpart, 2,5-dimethoxy-2,5-dihydrofuran, which serves as a stable precursor to succinaldehyde.[3][4]

The ability to generate the unstable malealdehyde in situ under controlled conditions is the primary reason for the synthetic importance of this compound.[2]

Caption: Hydrolysis reaction to generate malealdehyde.

Applications in Organic Synthesis

This compound is a valuable reagent for synthetic chemists, primarily due to its function as a malealdehyde equivalent.[2]

-

Heterocyclic Synthesis: The in situ generation of malealdehyde allows for its immediate use in reactions to construct complex heterocyclic systems, which are prevalent in natural products and pharmacologically active compounds.

-

Precursor for Natural Products: It is a key intermediate in the synthesis of 2,5-dicarboxy-2,5-dihydrofurans, which are important constituents and precursors for various natural products.[1]

-

Safer Synthetic Routes: Its use in electrochemical syntheses represents a more sustainable and safer alternative to methods employing highly toxic oxidants like lead-based reagents.[1]

Experimental Protocols

Protocol 1: Synthesis via Lead(IV) Acetate Oxidation

This protocol describes the established method for preparing this compound from furan.

Materials:

-

Furan

-

Lead(IV) acetate (Pb(OAc)₄)

-

Anhydrous acetic acid

Procedure:

-

In a reaction vessel equipped with a stirrer and maintained under an inert atmosphere, dissolve furan in anhydrous acetic acid.

-

Add a stoichiometric amount of lead(IV) acetate to the solution.

-

Allow the reaction to proceed, monitoring the consumption of the starting materials by an appropriate method (e.g., TLC or GC).

-

Upon completion, quench the reaction and work up the mixture to isolate the product.

-

Purification is typically achieved by vacuum distillation, yielding the product as a viscous, colorless liquid.[2]

Causality: The use of anhydrous acetic acid is critical to prevent premature hydrolysis of the product and to serve as both the solvent and a source of acetate ions. Lead(IV) acetate is the chosen oxidant due to its effectiveness in promoting the 1,4-addition to the furan ring.[1][2]

Protocol 2: Spectroscopic Characterization (General Workflow)

While specific spectral data is not detailed in the provided literature, a standard workflow for characterization would be as follows.

Workflow Diagram:

Caption: General workflow for spectroscopic characterization.

Expected Spectroscopic Features:

-

¹H NMR: One would expect to see signals corresponding to the vinyl protons of the dihydrofuran ring, the methine protons at the 2 and 5 positions (which would likely show different chemical shifts for cis and trans isomers), and a sharp singlet for the methyl protons of the two acetoxy groups.

-

¹³C NMR: Signals for the carbonyl carbons of the acetate groups, the olefinic carbons, the methine carbons bonded to oxygen, and the methyl carbons of the acetate groups would be expected.

-

IR Spectroscopy: Strong characteristic absorption bands would be present for the C=O stretch of the ester groups (around 1740 cm⁻¹) and the C-O stretches.[5]

Conclusion

This compound is a synthetically valuable compound whose utility is centered on its role as a stable precursor for malealdehyde. Its synthesis via oxidative acetoxylation, while effective, presents safety challenges that are driving the development of more sustainable methods. A thorough understanding of its physical properties, particularly its sensitivity to hydrolysis, and its chemical reactivity is paramount for any researcher or scientist aiming to leverage this versatile intermediate in the synthesis of complex organic molecules, natural products, and novel pharmaceuticals.

References

-

NINGBO INNO PHARMCHEM CO., LTD. (2026). The Role of 2,5-Dimethoxy-2,5-dihydrofuran in Advanced Chemical Synthesis. Retrieved January 14, 2026, from [Link]

-

Clauson-Kaas, N., & Tyle, Z. (1952). Reactions of the furan nucleus; 2.5-dialkoxy-2.5-dihydrofurans. Acta Chemica Scandinavica, 6, 667-670. Retrieved January 14, 2026, from [Link]

-

García-Morales, C., et al. (2018). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry, 14, 1349-1354. Retrieved January 14, 2026, from [Link]

Sources

A Technical Guide to the Stereoisomers of 2,5-Diacetoxy-2,5-dihydrofuran: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomers of 2,5-diacetoxy-2,5-dihydrofuran, key intermediates in organic synthesis. The document details both classical chemical and modern electrochemical synthetic routes, providing step-by-step protocols and mechanistic insights. A thorough characterization of the isomers, including definitive ¹H and ¹³C NMR assignments, is presented, correcting previous misassignments in the literature. Furthermore, this guide discusses the separation of the isomers and their potential applications, particularly in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound Isomers

This compound, a derivative of furan, exists as two distinct geometric isomers: cis and trans. These isomers are valuable building blocks in organic synthesis, serving as precursors to a variety of functionalized molecules. Their utility stems from the masked 1,4-dicarbonyl functionality, which can be revealed under specific conditions, leading to the formation of complex heterocyclic systems. The stereochemical arrangement of the acetoxy groups in the cis and trans isomers can significantly influence the stereochemical outcome of subsequent reactions, making the selective synthesis and characterization of each isomer of paramount importance for their application in the synthesis of natural products and pharmaceuticals.[1]

Historically, the synthesis of these compounds has relied on the use of toxic heavy metal oxidants such as lead(IV) acetate.[2] However, recent advancements in electrochemical methods have provided a more sustainable and environmentally friendly alternative.[3] This guide will explore both the traditional and modern approaches to the synthesis of these versatile isomers.

Synthesis of Cis and Trans this compound

The preparation of this compound can be achieved through two primary methods: a chemical oxidation using lead tetraacetate and an electrochemical approach. The choice of method influences the ratio of the resulting cis and trans isomers.

Chemical Synthesis via Lead(IV) Acetate Oxidation

This classical method involves the oxidation of furan with lead(IV) acetate in acetic acid. It reliably produces a mixture of the cis and trans isomers, with the cis isomer being the major product.

Causality Behind Experimental Choices: The use of lead(IV) acetate as the oxidizing agent is crucial for the 1,4-addition of the two acetoxy groups across the furan ring. Acetic acid serves as both the solvent and the source of the acetoxy groups. The reaction is typically carried out at low temperatures to control the reactivity and minimize side reactions.

Experimental Protocol:

-

To a stirred solution of furan (1.0 eq) in glacial acetic acid, add lead(IV) acetate (1.1 eq) portion-wise at 0-5 °C.

-

Maintain the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by adding an aqueous solution of sodium carbonate until the pH is neutral.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield a mixture of cis and trans this compound.

This method typically yields a cis:trans isomer ratio of approximately 2:1.[3]

Electrochemical Synthesis: A Greener Alternative

Electrochemical synthesis offers a more sustainable route to this compound, avoiding the use of toxic lead reagents.[2] This method involves the anodic oxidation of furan in the presence of an acetate source.

Causality Behind Experimental Choices: The electrochemical setup utilizes an undivided cell with graphite electrodes, which are inexpensive and effective for this transformation. Sodium acetate acts as the supporting electrolyte and the source of the acetate nucleophile. A mixed solvent system of acetic acid and acetonitrile is used to ensure sufficient conductivity and solubility of the reactants. The reaction is conducted at a constant current to control the rate of oxidation.

Experimental Protocol:

-

Prepare an electrolyte solution by dissolving sodium acetate (4.00 g) in a mixture of acetic acid (80 mL) and acetonitrile (20 mL).

-

Transfer the electrolyte to an undivided electrochemical cell equipped with two graphite electrodes.

-

Cool the cell to 0 °C in an ice bath and degas the solution with nitrogen for 1 hour.

-

Add furan (0.50 mL, 6.88 mmol) to the electrolyte under a nitrogen atmosphere.

-

Carry out the electrolysis at a constant current of 100 mA with stirring until 2 F/mol of charge has been passed.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the product as a mixture of cis and trans isomers.

This electrochemical method typically yields a cis:trans isomer ratio of approximately 7:5.[3]

Diagram of Synthetic Workflows:

Caption: Proposed mechanism for the electrochemical synthesis of this compound.

Isomer Separation and Characterization

The separation and characterization of the cis and trans isomers are crucial for their use in stereoselective synthesis.

Separation Techniques

While the mixture of isomers can be used in some applications, separation is often necessary.

-

Crystallization: The cis isomer can be selectively crystallized from the reaction mixture, allowing for its isolation in pure form. [3]* Chromatography: For the separation of both isomers, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are effective. The separation of furan derivatives is well-documented, and similar principles can be applied to the diacetoxy analogs. [4][5][6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for distinguishing between the cis and trans isomers. The correct assignment of the signals was confirmed by X-ray crystallography of the cis-isomer. [3][7] Table 1: ¹H NMR Spectroscopic Data of this compound Isomers (in CDCl₃)

| Proton Assignment | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) |

| H-2, H-5 | 6.25 (s) | 6.20 (s) |

| H-3, H-4 | 6.10 (s) | 6.12 (s) |

| -OCOCH₃ | 2.10 (s) | 2.08 (s) |

Table 2: ¹³C NMR Spectroscopic Data of this compound Isomers (in CDCl₃)

| Carbon Assignment | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) |

| C-2, C-5 | 105.5 | 105.2 |

| C-3, C-4 | 129.8 | 130.1 |

| -OC OCH₃ | 169.5 | 169.3 |

| -OCOC H₃ | 21.0 | 20.9 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Applications in Synthesis

The cis and trans isomers of this compound are valuable intermediates in the synthesis of various organic compounds, including those with potential biological activity. Their synthetic utility lies in their ability to act as precursors to 1,4-dicarbonyl compounds and their derivatives.

While direct applications of this compound in on-market pharmaceuticals are not extensively documented, its close analog, 2,5-dimethoxy-2,5-dihydrofuran, is a well-established intermediate in the synthesis of pharmaceuticals and agrochemicals. [8][9]The diacetoxy derivative is expected to have similar reactivity and potential applications in the construction of complex molecular scaffolds found in natural products and medicinal chemistry. For instance, the furan ring is a prevalent motif in numerous pharmaceuticals and bioactive natural products. [10][11]

Conclusion

The cis and trans isomers of this compound are versatile synthetic intermediates with distinct stereochemical properties. The development of efficient and sustainable electrochemical synthesis methods has made these compounds more accessible for research and development. The definitive characterization of the isomers by NMR spectroscopy, supported by X-ray crystallography, provides the necessary tools for their unambiguous identification and use in stereocontrolled synthesis. As the demand for complex and stereochemically pure molecules in drug discovery continues to grow, the importance of intermediates like the isomers of this compound is set to increase.

References

-

Shipman, M. A., Sproules, S., Wilson, C., & Symes, M. D. (2019). Towards a better understanding of the electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans: structure, mechanism and influence over stereochemistry. Green Chemistry, 21(15), 4128-4136. [Link]

-

Shipman, M. A., Sproules, S., Wilson, C., & Symes, M. D. (2019). (PDF) Towards a better understanding of the electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans: structure, mechanism and influence over stereochemistry. ResearchGate. [Link]

-

ResearchGate. (n.d.). The cis and trans isomers of this compound discussed... [Image]. [Link]

-

Atobe, M., & Nonaka, T. (1997). Self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran using a thin layer flow cell without intentionally added supporting electrolyte. Journal of the Electrochemical Society, 144(5), L127. [Link]

-

ResearchGate. (n.d.). The proposed reaction pathway for the electrosynthesis of... [Image]. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2026). The Role of 2,5-Dimethoxy-2,5-dihydrofuran in Advanced Chemical Synthesis. [Link]

-

Kolb, K. E., & Wilson, C. L. (1966). Alkoxylation and acetoxylation of furan. Chemical Communications (London), (9), 271-271. [Link]

-

ResearchGate. (n.d.). Eley–Rideal mechanism for reaction of furan with acetic anhydride. [Image]. [Link]

-

Lee, H. J., Kim, J. S., & Kim, J. N. (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances, 11(52), 32986-32989. [Link]

-

Lee, H. J., Kim, J. S., & Kim, J. N. (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances, 11(52), 32986-32989. [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

-

Electronic Supplementary Information (ESI) for... (n.d.). [Link]

-

ResearchGate. (n.d.). The crystal structure of cis-2,5-diacetoxy-2,5-dihydrofuran... [Image]. [Link]

-

Chem-Impex. (n.d.). 2,5-Dimetoxi-2,5-dihidrofurano (mezcla cis y trans). [Link]

-

O'Brien-Jones, C., et al. (2020). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry, 85(5), 3644-3654. [Link]

-

Rosero, V. H., et al. (2018). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry, 14, 143-149. [Link]

-

Clauson-Kaas, N., & Tyle, Z. (1952). 2,5-dihydrofuran, of Cis and Trans 2,5-Dimethoxy- 2-(acetamidomethyl)-tetrahydrofuran and of 1-Phenyl. Acta Chemica Scandinavica, 6, 667-670. [Link]

- Metwally, M. A. (2012). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.

-

SIELC Technologies. (n.d.). Separation of 2,5-Dihydrofuran on Newcrom R1 HPLC column. [Link]

-

SpectraBase. (n.d.). 2,5-Dimethoxy-2,5-dihydrofuran - Optional[1H NMR] - Spectrum. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. [Link]

-

O'Brien-Jones, C., et al. (2020). Transition metal free continuous flow synthesis of 2,5-diaryl furans: access to medicinal building blocks and optoelectronic mat. ChemRxiv. [Link]

- Ismail, O. H., et al. (2023). Journal of Pharmaceutical and Biomedical Analysis. sfera.unife.it.

-

Magnetic Resonance in Chemistry. (2007). Complete 1H and 13C NMR assignment of trans,trans-2,3-divinylfuran derivatives. [Link]

-

Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2470. [Link]

-

Fekete, J., & Milen, M. (1995). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]

-

Madsen, R., et al. (2011). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-portal.org. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. Separation of 2,5-Dihydrofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Diacetoxy-2,5-dihydrofuran as a malealdehyde derivative

An In-depth Technical Guide to 2,5-Diacetoxy-2,5-dihydrofuran: A Stable and Versatile Malealdehyde Precursor for Advanced Synthesis

Authored by: A Senior Application Scientist

Abstract

Malealdehyde, a highly reactive 1,4-dicarbonyl compound, is a valuable C4 building block in organic synthesis. However, its inherent instability and tendency to polymerize make it difficult to handle and store directly. This guide provides a comprehensive technical overview of this compound, a stable, crystalline solid that serves as a reliable and manageable precursor for the in situ generation of malealdehyde. We will explore its synthesis, elucidate the causality behind its reactivity, and provide detailed protocols for its application in key transformations, particularly the Diels-Alder reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in the construction of complex molecular architectures.

Introduction: The Challenge of Malealdehyde and a Practical Solution

In the landscape of synthetic organic chemistry, unsaturated 1,4-dicarbonyl compounds are powerful intermediates. Malealdehyde, in particular, offers a unique combination of a conjugated dienophile and two reactive aldehyde functionalities. This structure is ideal for constructing six-membered rings and a variety of heterocyclic systems. The primary obstacle to its widespread use is its pronounced instability.

To circumvent this, the concept of a "masked" aldehyde has been successfully applied. This compound emerges as a superior solution. As a mixed acetal-acetate, it is a stable, often crystalline solid that can be stored and handled with ease.[1] Through a controlled hydrolysis step, it quantitatively releases malealdehyde directly into the reaction medium, ensuring the reactive species is generated only when needed, thus minimizing degradation and side reactions. This in situ generation strategy is the cornerstone of its utility and a central theme of this guide.

Synthesis of this compound

The preparation of this compound is achieved through the 1,4-addition of two acetoxy groups across the furan ring. Two primary methods have proven effective: classical oxidation using a heavy metal salt and a more modern, sustainable electrochemical approach.

Method 1: Lead(IV) Acetate Mediated Oxidation

This is the traditional and well-established method for synthesizing the target compound.[2] The reaction proceeds via an oxidative acetoxylation of the furan ring.

Causality and Mechanistic Insight: Lead(IV) acetate is a powerful oxidizing agent capable of delivering acetoxy groups. The reaction is believed to proceed through a 1,4-addition mechanism, which is a characteristic reaction pathway for the furan nucleus when treated with oxidizing double bond reagents.[1] This pathway preserves the core C4 structure while transforming the aromatic furan into the dihydro-functionalized derivative. The choice of anhydrous acetic acid as the solvent is critical; it serves as both the reaction medium and a source of acetate ions, driving the reaction to completion.

-

Preparation: In a round-bottomed flask fitted with a reflux condenser, combine freshly distilled furan (1.0 eq.), lead(IV) acetate (1.0 eq.), and anhydrous glacial acetic acid.

-

Reaction: Gently heat the mixture with frequent shaking. An exothermic reaction will initiate, and the temperature should be controlled to maintain a gentle reflux.

-

Workup: After the reaction is complete (indicated by the consumption of the lead tetraacetate), cool the mixture and filter to remove the precipitated lead(II) acetate.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the acetic acid. The resulting viscous, colorless oil is the crude this compound.

-

Purification: The product can be further purified by vacuum distillation.

Method 2: Electrochemical Synthesis

Driven by the need for greener and safer chemical processes, the electrochemical oxidation of furan offers a compelling alternative that avoids the use of toxic heavy metals.[2]

Causality and Mechanistic Insight: This method relies on the direct oxidation of furan at an anode in the presence of acetate ions. The reaction is understood to proceed through a multi-step process involving electron transfer from the furan ring to the anode, generating a radical cation. This highly reactive intermediate is then attacked by acetate nucleophiles in a sequence of steps to yield the final diacetoxylated product. The process can be finely tuned by controlling parameters such as current density, electrolyte, and electrode material, offering a high degree of control over the reaction.

Caption: Workflow for the electrochemical synthesis of this compound.

Comparison of Synthetic Methods

| Feature | Lead(IV) Acetate Method | Electrochemical Method |

| Reagents | Furan, Lead(IV) Acetate, Acetic Acid | Furan, Acetic Acid, Supporting Electrolyte |

| Yield | ~45%[1] | Potentially higher, tunable |

| Pros | Well-established, predictable | Avoids toxic heavy metals, sustainable[2] |

| Cons | Highly toxic lead waste, environmental concerns[2] | Requires specialized equipment, optimization needed |

Chemical Reactivity: The Gateway to Malealdehyde

The synthetic value of this compound is entirely dependent on its ability to function as a stable malealdehyde equivalent. This is achieved through controlled hydrolysis.

Hydrolysis to Malealdehyde

Although it is nearly insoluble in water, the mixed acetal-acetate structure is highly susceptible to hydrolysis, especially under acidic conditions.[1] This reaction efficiently unmasks the two aldehyde functionalities.

Mechanism of Hydrolysis:

Sources

The Genesis of a Versatile Synthetic Intermediate: A Technical Guide to the Discovery and First Synthesis of 2,5-Diacetoxy-2,5-dihydrofuran

For the modern researcher in drug development and organic synthesis, a deep understanding of foundational molecules and their origins is paramount. This guide provides an in-depth exploration of 2,5-Diacetoxy-2,5-dihydrofuran, a pivotal intermediate whose discovery and initial synthesis paved the way for significant advancements in heterocyclic chemistry. We will delve into the pioneering work that first brought this compound to light, detail the seminal synthetic protocol, and explore the mechanistic underpinnings that continue to inform contemporary synthetic strategies.

Introduction: Unveiling a Key Synthetic Building Block

This compound is a versatile reagent and a key intermediate in advanced organic synthesis.[1] Its significance lies in its role as a stable precursor to 1,4-dicarbonyl compounds, which are fundamental building blocks for a wide array of more complex molecules, including natural products and pharmacologically active compounds.[1][2] The dihydrofuran core, adorned with two acetoxy groups, provides a latent functionality that can be unmasked under specific conditions to reveal a highly reactive species, thus avoiding the challenges associated with handling unstable dialdehydes directly. This guide will illuminate the historical context of its discovery and provide a detailed technical account of its first successful synthesis.

The Pioneering Discovery and First Synthesis by Niels Clauson-Kaas

The discovery and initial synthesis of this compound are credited to the Danish chemist Niels Clauson-Kaas in the mid-20th century.[3][4] His work, published around 1947, laid the groundwork for the utilization of this compound in organic synthesis.[4] The seminal method developed by Clauson-Kaas and his collaborators involved the direct oxidative acetoxylation of furan.[3][5]

This groundbreaking synthesis was achieved through the reaction of furan with lead tetraacetate in glacial acetic acid.[1][5] This transformation represents a 1,4-addition of two acetoxy groups across the furan ring, a novel approach at the time for the functionalization of this heterocycle.[1][5] While effective, it is important to note from a modern perspective that this method relies on a toxic lead reagent, which has prompted the development of more environmentally benign electrochemical alternatives.[1] The reaction yields a mixture of cis and trans isomers of the target compound.[1]

The Seminal Synthesis: A Step-by-Step Experimental Protocol

The following protocol is based on the original work of Clauson-Kaas and provides a detailed methodology for the first synthesis of this compound.[5]

Reaction: Furan + Lead Tetraacetate → this compound

Reagents and Equipment:

-

Freshly distilled furan

-

Lead tetraacetate

-

Perfectly dry glacial acetic acid

-

250 cc round-bottomed flask with a reflux condenser

-

Water bath

-

Apparatus for evaporation under reduced pressure

-

Cracked ice

-

Ether

Procedure: [5]

-

In a 250 cc round-bottomed flask fitted with a reflux condenser, combine 3.4 g (0.05 mol) of freshly distilled furan, 22.2 g (0.05 mol) of lead tetraacetate, and 100 cc of perfectly dry glacial acetic acid.

-

Heat the flask over a flame with frequent shaking until the temperature of the mixture reaches approximately 100°C, by which time all the lead tetraacetate should have dissolved.

-

Maintain the temperature at 90-100°C for a few minutes.

-

Cool the flask with water. If crystals of lead tetraacetate reappear upon cooling, the reaction is incomplete and requires further heating.

-

Once the reaction is complete, evaporate the acetic acid under reduced pressure in a water bath.

-

To the residue, add 100 cc of water containing cracked ice and 200 cc of ether.

-

Shake the mixture vigorously and then separate the aqueous layer.

-

The ethereal layer contains the this compound product.

Mechanistic Insights: The Oxidative Acetoxylation of Furan

The formation of this compound from furan and lead tetraacetate proceeds through an oxidative acetoxylation mechanism. This reaction is a classic example of a 1,4-addition to a conjugated diene system, in this case, the furan ring.

The proposed mechanism can be visualized as follows:

Caption: Proposed mechanism for the oxidative acetoxylation of furan.

The reaction is initiated by the coordination of lead tetraacetate to the furan ring. This is followed by the transfer of two electrons from the furan to the lead(IV) center, which is subsequently reduced to lead(II) acetate. This process generates a cationic intermediate. The nucleophilic attack of acetate ions at the 2 and 5 positions of the furan ring then leads to the formation of the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the first synthesis of this compound as described in the historical literature.

| Parameter | Value | Reference |

| Molar Ratio (Furan:Lead Tetraacetate) | 1:1 | [5] |

| Reaction Temperature | 90-100°C | [5] |

| Solvent | Glacial Acetic Acid | [5] |

| Product | This compound | [5] |

Significance and Subsequent Developments

The discovery and synthesis of this compound were significant for several reasons. It provided a practical route to a stable precursor for 1,4-dicarbonyl compounds, which were otherwise difficult to handle. This, in turn, facilitated the synthesis of a variety of heterocyclic compounds. A prime example is the Clauson-Kaas pyrrole synthesis, where 2,5-dialkoxytetrahydrofurans (derived from the diacetoxy analog) react with primary amines to form N-substituted pyrroles.[6]

The inherent toxicity of the lead tetraacetate reagent in the original synthesis has driven the development of more sustainable methods. Modern approaches often employ electrochemical oxidation of furan in the presence of an acetate source, offering a greener alternative to the classic procedure.[1]

Conclusion

The pioneering work of Niels Clauson-Kaas in the discovery and first synthesis of this compound represents a cornerstone in heterocyclic chemistry. The original method, while reliant on a now-outdated reagent, demonstrated the feasibility of the 1,4-addition of acetoxy groups to the furan ring, unlocking a versatile synthetic intermediate. Understanding the historical context, the detailed experimental protocol, and the underlying mechanism of this foundational reaction provides valuable insights for today's researchers and drug development professionals, enabling them to appreciate the evolution of synthetic chemistry and to build upon this rich scientific legacy.

References

-

Elming, N., & Clauson-Kaas, N. (1952). The Acetoxylation of Furans with Lead Tetraacetate; Preparation of 2,5-Diacetoxy-3-isopropyl-2,5-dihydrofuran. Acta Chem. Scand., 6, 535. [Link]

-

Clauson-Kaas, N., Limborg, F., & Fakstorp, J. (1948). Reactions of the furan nucleus. 2.5-dialkoxy-2.5-dihydrofurans. Acta Chem. Scand., 2, 109-117. [Link]

-

Achmatowicz Jr, O., Bukowski, P., Szechner, B., & Zamojski, A. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides. Tetrahedron, 27(11), 1973-1996. [Link]

-

Clauson-Kaas, N. (1947). Reactions of the furan nucleus : 2.5-dialkoxy-2.5-dihydrofurans and 2.5-diacetoxy-2.5-dihydrofuran. København. [Link]

-

Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances. [Link]

-

Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. PMC - NIH. [Link]

-

Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. PMC - NIH. [Link]

-

Oxidative Cleavage of Furans. Organic Reactions. [Link]

-

Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. [Link]

-

Transition metal free continuous flow synthesis of 2,5-diaryl furans: access to medicinal building blocks and optoelectronic mat. ChemRxiv. [Link]

-

Oxidation of furans (Review). ResearchGate. [Link]

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. scispace.com [scispace.com]

- 4. catalogue.leidenuniv.nl [catalogue.leidenuniv.nl]

- 5. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of 2,5-Diacetoxy-2,5-dihydrofuran: A Guide to Theoretical Calculations and Structural Elucidation

Abstract: 2,5-Diacetoxy-2,5-dihydrofuran is a pivotal intermediate in organic synthesis, with its utility intrinsically linked to its three-dimensional structure. The presence of cis and trans stereoisomers necessitates a robust methodology for their unambiguous identification and characterization. This technical guide provides a comprehensive overview of the application of theoretical calculations, specifically Density Functional Theory (DFT), to elucidate the structural and electronic properties of these isomers. We will explore the foundational principles of the computational methods, detail a validated workflow for structural analysis, and demonstrate the powerful synergy between theoretical predictions and experimental data, particularly NMR spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage computational chemistry for precise molecular characterization.

Introduction

Significance of this compound

This compound serves as a versatile building block in the synthesis of a wide array of organic molecules, including natural products and pharmacologically active compounds. Its dihydrofuran core, functionalized with acetoxy groups, allows for a variety of chemical transformations. The stereochemical arrangement of these acetoxy groups, either cis or trans, significantly influences the molecule's reactivity and the stereochemical outcome of subsequent reactions. Therefore, a precise understanding and control of its stereoisomerism are paramount for its effective application in chemical synthesis.

The Challenge of Stereoisomerism

The existence of cis and trans isomers of this compound presents a significant analytical challenge. These isomers often exhibit similar physical properties, making their separation and individual characterization by classical methods difficult. While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can provide fingerprints of the different isomers, the definitive assignment of a specific spectrum to a particular isomer can be ambiguous without a reliable reference.

The Role of Theoretical Calculations

Theoretical calculations have emerged as an indispensable tool for addressing the challenges of stereoisomer identification. By modeling the isomers in silico, we can predict their geometric structures, relative stabilities, and spectroscopic properties with a high degree of accuracy.[1] This computational insight not only allows for the confident assignment of experimentally observed data but also provides a deeper understanding of the factors governing the molecule's structure and behavior.

Computational Methodologies for Structural Analysis

Foundational Principles: An Overview of Quantum Chemical Methods